4-Allyl-5-(5,6,7,8-tetrahydro-4H-cyclohepta-[b]thien-3-yl)-4H-1,2,4-triazole-3-thiol
Description
4-Allyl-5-(5,6,7,8-tetrahydro-4H-cyclohepta-[b]thien-3-yl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound featuring a 1,2,4-triazole core substituted with an allyl group at the 4-position and a fused cycloheptathienyl moiety at the 5-position. This structure confers unique physicochemical and biological properties, making it a candidate for applications in medicinal chemistry, particularly in targeting protein degradation pathways such as EGFR inhibition .
Properties
IUPAC Name |
4-prop-2-enyl-3-(5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-3-yl)-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3S2/c1-2-8-17-13(15-16-14(17)18)11-9-19-12-7-5-3-4-6-10(11)12/h2,9H,1,3-8H2,(H,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVBYKDHQMHWPQW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=NNC1=S)C2=CSC3=C2CCCCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501110164 | |
| Record name | 2,4-Dihydro-4-(2-propen-1-yl)-5-(5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-3-yl)-3H-1,2,4-triazole-3-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501110164 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
956576-85-5 | |
| Record name | 2,4-Dihydro-4-(2-propen-1-yl)-5-(5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-3-yl)-3H-1,2,4-triazole-3-thione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=956576-85-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4-Dihydro-4-(2-propen-1-yl)-5-(5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-3-yl)-3H-1,2,4-triazole-3-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501110164 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Preparation Methods
General Synthetic Strategy
The synthesis of 4-Allyl-5-(5,6,7,8-tetrahydro-4H-cyclohepta-[b]thien-3-yl)-4H-1,2,4-triazole-3-thiol typically involves the following steps:
Formation of the Triazole Ring : The initial step often includes the formation of the triazole ring through a reaction between an appropriate hydrazine derivative and a carbonyl compound.
Allylation : The introduction of the allyl group is usually performed using an allyl halide in the presence of a base to facilitate nucleophilic substitution.
Cyclization : The cycloheptathiene moiety is introduced via cyclization reactions that may involve multi-step processes incorporating thiophene derivatives.
Detailed Reaction Pathways
Synthesis of the Triazole Moiety
The synthesis can begin with the reaction of thiosemicarbazide with an α,β-unsaturated carbonyl compound to form a thiazolidine intermediate. This intermediate can then undergo cyclization to yield the triazole structure.
$$
\text{Thiosemicarbazide} + \text{Carbonyl Compound} \rightarrow \text{Thiazolidine} \rightarrow \text{Triazole}
$$
Allylation Step
For allylation, an allyl bromide or iodide can be reacted with the triazole intermediate in the presence of a strong base such as sodium hydride or potassium carbonate.
$$
\text{Triazole Intermediate} + \text{Allyl Halide} \xrightarrow{\text{Base}} \text{Allylated Triazole}
$$
Final Coupling Reaction
The final step involves coupling the allylated triazole with the cycloheptathiene derivative to form the desired product. This can be achieved through various coupling methods such as Suzuki or Stille coupling depending on the functional groups present.
Summary Table of Reaction Conditions
| Step | Reactants/Conditions | Product |
|---|---|---|
| Triazole Formation | Thiosemicarbazide + Carbonyl Compound | Triazole Intermediate |
| Allylation | Triazole Intermediate + Allyl Halide + Base | Allylated Triazole |
| Cycloheptathiene Synthesis | Thiophene Derivative + Alkylation Reagents | Cycloheptathiene |
| Final Coupling | Allylated Triazole + Cycloheptathiene | 4-Allyl-5-(5,6,7,8-tetrahydro... |
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids using oxidizing agents like hydrogen peroxide or iodine.
Reduction: The compound can undergo reduction reactions, particularly at the triazole ring, using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, iodine, or potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, nucleophiles like amines or thiols.
Major Products
Oxidation: Disulfides, sulfonic acids.
Reduction: Reduced triazole derivatives.
Substitution: Allyl-substituted derivatives.
Scientific Research Applications
Chemistry
In organic synthesis, this compound can serve as a building block for more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
The compound’s potential bioactivity makes it a candidate for drug discovery and development. It may exhibit antimicrobial, antifungal, or anticancer properties, although specific studies would be required to confirm these activities.
Medicine
Due to its potential biological activities, this compound could be explored for therapeutic applications. Its triazole ring is a common motif in many pharmaceuticals, suggesting possible uses in treating various diseases.
Industry
In materials science, the compound could be used to develop new polymers or materials with unique properties, such as enhanced conductivity or stability.
Mechanism of Action
The mechanism by which 4-Allyl-5-(5,6,7,8-tetrahydro-4H-cyclohepta-[b]thien-3-yl)-4H-1,2,4-triazole-3-thiol exerts its effects would depend on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The triazole ring can act as a bioisostere, mimicking the structure of natural substrates or inhibitors.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs, their substituents, physicochemical properties, synthesis data, and biological activities:
Structural and Functional Insights
Substituent Effects on Bioactivity :
- The allyl group at the 4-position in the target compound enhances steric flexibility compared to methyl (e.g., 4-methyl analog in ) or phenyl groups (e.g., 4-phenyl in ). This flexibility may improve binding to allosteric sites in EGFR .
- The cycloheptathienyl moiety at the 5-position distinguishes the target compound from analogs with smaller rings (e.g., benzothienyl in or chlorophenyl in ). The larger ring system may enhance hydrophobic interactions in biological targets.
Synthetic Accessibility: Compounds with pyridyl or trimethoxyphenyl substituents (e.g., ) exhibit higher synthetic yields (65–83%) compared to derivatives requiring complex coupling steps (e.g., quinolin-4-yl in ). The target compound’s synthesis likely involves multi-step heterocyclization and alkylation, similar to methods in , but specific conditions remain unreported.
Physicochemical Properties :
- Solubility : Allyl and cycloheptathienyl groups may reduce aqueous solubility compared to pyridyl or chlorophenyl analogs, necessitating formulation optimization for drug delivery.
- Thermal Stability : Melting points for pyridyl analogs range from 161–184°C , suggesting moderate stability, while the target compound’s properties remain uncharacterized.
Biological Performance :
- The target compound’s EGFR degradation mechanism differs from conventional kinase inhibitors, offering a pathway to overcome drug resistance .
- In contrast, 5-(3-pyridyl) analogs show strong corrosion inhibition (73–93% efficiency in 0.1 M HCl) , highlighting substituent-dependent application diversity.
Biological Activity
4-Allyl-5-(5,6,7,8-tetrahydro-4H-cyclohepta-[b]thien-3-yl)-4H-1,2,4-triazole-3-thiol is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological properties, and therapeutic applications based on various studies.
- Molecular Formula : C14H17N3S2
- Molecular Weight : 291.44 g/mol
- Structural Characteristics : The compound features a triazole ring which is known for its diverse biological activities.
Antioxidant Activity
Research indicates that triazole derivatives exhibit significant antioxidant properties. For instance, compounds similar to this compound have shown promising results in DPPH and ABTS assays. These assays measure the ability to scavenge free radicals, with some derivatives demonstrating IC50 values comparable to ascorbic acid .
Antibacterial Activity
The compound's antibacterial properties have been evaluated against various Gram-positive and Gram-negative bacteria. Studies have shown that triazole derivatives can inhibit the growth of pathogens such as Escherichia coli and Candida albicans. Molecular docking studies suggest that these compounds interact effectively with bacterial enzymes, indicating a strong potential for development as antibiotics .
Antifungal Activity
Triazole compounds are recognized for their antifungal capabilities. The biological activity of this compound may extend to antifungal applications as well. Research has shown that similar compounds can exhibit potent antifungal activity against various fungal strains .
Anticancer Potential
The anticancer activity of triazole derivatives has garnered attention in recent years. Compounds with similar structures have been reported to induce apoptosis in cancer cells and inhibit tumor growth in vitro and in vivo. The mechanisms often involve the inhibition of specific kinases and modulation of signaling pathways related to cell proliferation and survival .
Case Studies and Research Findings
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 4-Allyl-5-(5,6,7,8-tetrahydro-4H-cyclohepta-[b]thien-3-yl)-4H-1,2,4-triazole-3-thiol?
- Methodology : Nucleophilic substitution reactions are commonly used for synthesizing triazole-thiol derivatives. For example, thiosemicarbazide intermediates can undergo cyclization in basic media to form the triazole core . Microwave-assisted synthesis has also been explored for similar triazole derivatives, offering reduced reaction times and improved yields compared to conventional heating . Key steps include monitoring reaction progress via thin-layer chromatography (TLC) and purification using column chromatography.
Q. How can structural characterization of this compound be performed to confirm its purity and identity?
- Methodology :
- ¹H/¹³C NMR spectroscopy : Assign peaks based on chemical shifts (e.g., allyl protons at δ 5.1–5.8 ppm, thiol protons at δ 3.5–4.0 ppm) .
- IR spectroscopy : Confirm the presence of -SH (2500–2600 cm⁻¹) and triazole ring vibrations (1500–1600 cm⁻¹) .
- Elemental analysis : Validate empirical formula (e.g., C₁₄H₁₆N₃S₂) with ≤0.3% deviation .
- LC-MS : Determine molecular ion peaks (e.g., [M+H]⁺ at m/z 306) and fragmentation patterns .
Q. What solvents and reaction conditions are critical for stabilizing the thiol group during synthesis?
- Methodology : Use inert atmospheres (N₂/Ar) to prevent oxidation of the -SH group. Polar aprotic solvents like DMF or DMSO are preferred for nucleophilic substitution reactions. Post-synthesis, stabilize the thiol via alkylation (e.g., S-methylation) or storage in acidic media (pH < 7) .
Advanced Research Questions
Q. How can computational methods like DFT be applied to predict the compound’s conformational flexibility and electronic properties?
- Methodology :
- DFT calculations (B3LYP/6-311G(d,p)) : Optimize molecular geometry and calculate vibrational frequencies. Compare theoretical IR/NMR data with experimental results to validate structural assignments .
- Torsional angle scans : Analyze energy profiles (e.g., rotating the cycloheptathienyl group) to identify stable conformers .
- HOMO-LUMO analysis : Predict reactivity by calculating energy gaps (e.g., ΔE ≈ 4.5 eV for similar triazole-thiols) .
Q. What strategies resolve contradictions in biological activity data between in silico predictions and experimental assays?
- Methodology :
- Molecular docking validation : Use multiple protein targets (e.g., PDB IDs for kinases or antimicrobial enzymes) to cross-validate binding affinities .
- ADME/Tox profiling : Compare predicted pharmacokinetics (e.g., LogP, bioavailability) with in vitro permeability assays (Caco-2 cells) .
- Dose-response studies : Address discrepancies by testing a broader concentration range and controlling for redox interference from the thiol group .
Q. How can tautomeric equilibria (thiol-thione) impact pharmacological activity, and how is this studied?
- Methodology :
- UV-Vis spectroscopy : Monitor tautomer ratios in solvents of varying polarity (e.g., shifts in λmax from 270 nm to 290 nm) .
- X-ray crystallography : Resolve crystal structures to identify dominant tautomeric forms .
- Biological assays : Compare activity of tautomerically stabilized analogs (e.g., S-alkylated derivatives) to infer mechanism .
Q. What experimental designs are recommended for evaluating the compound’s antimicrobial or anticancer potential?
- Methodology :
- MIC assays : Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) using broth microdilution .
- Cytotoxicity screening : Use MTT assays on cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ calculations .
- Synergy studies : Combine with standard drugs (e.g., fluconazole, doxorubicin) to assess combinatorial effects .
Data Analysis and Interpretation
Q. How are spectral data inconsistencies (e.g., NMR splitting patterns) addressed for structurally complex analogs?
- Methodology :
- 2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating ¹H-¹H and ¹H-¹³C couplings .
- Variable temperature NMR : Identify dynamic processes (e.g., hindered rotation) causing signal broadening .
- Computational NMR prediction : Compare experimental shifts with DFT-calculated values to assign ambiguous peaks .
Q. What statistical approaches are used to validate reproducibility in triazole-thiol synthesis?
- Methodology :
- Design of Experiments (DoE) : Optimize reaction parameters (temperature, catalyst loading) via response surface methodology .
- Batch-to-batch analysis : Use ANOVA to compare yields/purity across ≥3 independent syntheses .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
